molecular formula C13H20BClN2O2 B1434235 (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704074-48-5

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1434235
M. Wt: 282.57 g/mol
InChI Key: OJCUGAAOAAKVAG-UHFFFAOYSA-N
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Description

“(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

Boron compounds are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays . There are many organoboron compounds but, in organic chemistry, boronic acid is the most commonly studied boron compound .


Physical And Chemical Properties Analysis

The preparation of compounds with this chemical group is relatively simple and well known . The boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role .

Scientific Research Applications

  • Catalyst for Biological Compound Synthesis : Boron nitride nanomaterial-based solid acid catalysts, incorporating structures similar to (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, have been used for the synthesis of biologically active compounds. These catalysts demonstrate good yield, simplicity, safety, and short reaction time, with the potential for recycling with minimal loss of activity (Murugesan et al., 2017).

  • Synthetic Intermediates and Biological Applications : Boronic acids are recognized for their roles as synthetic intermediates and building blocks, with applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application (Zhang et al., 2017).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. These nanoparticles demonstrate low cellular toxicity and hold promise as a therapeutic strategy for blocking viral entry (Khanal et al., 2013).

  • Fluorescence Quenching Studies : The fluorescence quenching properties of boronic acid derivatives have been studied, providing insights into their interaction with other molecules, which is significant for various applications in chemistry and biochemistry (Geethanjali et al., 2015).

  • Cancer Research : Some boronic acid derivatives have been studied for their apoptotic and antiproliferative activities, which is crucial for developing new cancer therapies. The structural modification of these compounds can significantly affect their biological activity (Dawson et al., 2007).

Safety And Hazards

For a long time, compounds with boron were put aside in studies of Medicinal Chemistry because they were thought to be toxic, mainly because of their use in ant poisoning . Nowadays, this belief is demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-chloro-3-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCUGAAOAAKVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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